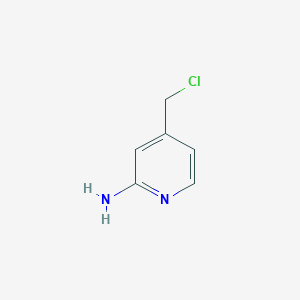
4-(Chloromethyl)pyridin-2-amine
Overview
Description
4-(Chloromethyl)pyridin-2-amine is an organic compound with the chemical formula C6H7ClN2. It is a white to light yellow solid that is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . This compound is commonly used as a synthetic intermediate in organic synthesis reactions, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
4-(Chloromethyl)pyridin-2-amine is a synthetic compound that has been found to have potential anti-inflammatory and anti-infective activities . The primary targets of this compound are believed to be certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, and their inhibition can help reduce inflammation and combat infection.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and potentially combating infection . .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the production and activity of the inflammatory mediators mentioned above . By inhibiting these pathways, the compound can reduce inflammation and potentially combat infection. The downstream effects of this inhibition include a decrease in the symptoms of inflammation and a potential improvement in the body’s ability to fight off infection.
Result of Action
The result of the action of this compound is a reduction in inflammation and a potential improvement in the body’s ability to fight off infection . This is achieved through the inhibition of certain vital inflammatory mediators, which leads to a decrease in the production of these mediators and a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the pyridine metabolism pathway. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, it may inhibit enzymes that catalyze the conversion of pyridine derivatives, thereby affecting the overall metabolic flux. Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell signaling pathways. This modulation can result in altered gene expression, as certain transcription factors may be activated or inhibited. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may form a covalent bond with the active site of an enzyme, leading to its inhibition. Alternatively, it may bind to an allosteric site, causing a conformational change that activates the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its effects become more pronounced. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyridine metabolism. It interacts with enzymes and cofactors that catalyze the conversion of pyridine derivatives, influencing the overall metabolic flux. The compound can also affect the levels of specific metabolites, leading to changes in cellular metabolism. For example, it may inhibit the activity of enzymes involved in the breakdown of pyridine derivatives, resulting in the accumulation of these compounds within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within the cell can influence its activity and function, as it may interact with different biomolecules in different cellular locations .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes. The specific localization of this compound within the cell can have significant implications for its biological effects .
Preparation Methods
4-(Chloromethyl)pyridin-2-amine can be synthesized through various methods:
Nucleophilic Substitution Reaction: One common method involves reacting 2-aminopyridine with methyl chloride under appropriate conditions to obtain the target product.
Reaction with Ammonia: Another method involves the reaction of chloromethylpyridine with ammonia to generate this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(Chloromethyl)pyridin-2-amine undergoes various types of chemical reactions:
Substitution Reactions: It can participate in both electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Major products formed from these reactions include various substituted pyridines and other heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(Chloromethyl)pyridin-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(Chloromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
2-Aminopyridine: A precursor in the synthesis of this compound, used in various organic synthesis reactions.
4-Chloropyridine: Another related compound with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine Derivatives: Various substituted pyridines that share similar chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and versatility as a synthetic intermediate, making it valuable in a wide range of scientific and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQVXDAUNCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668236 | |
| Record name | 4-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872706-97-3 | |
| Record name | 4-(Chloromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


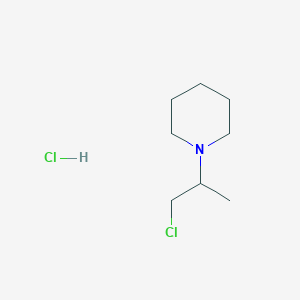
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
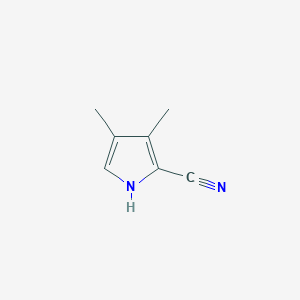

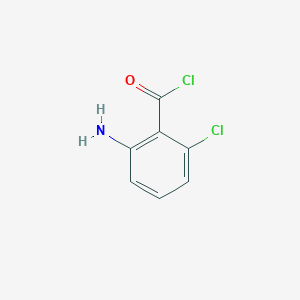
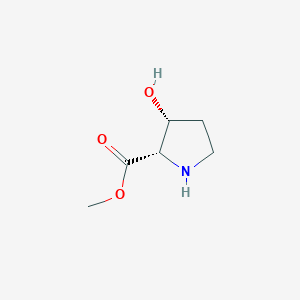
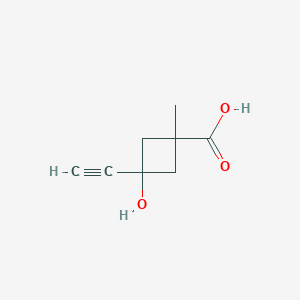
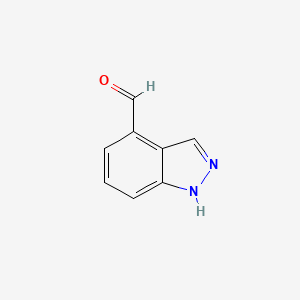
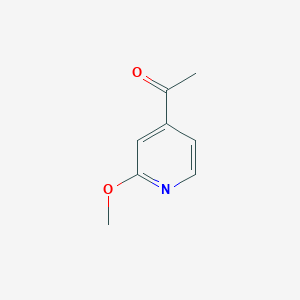
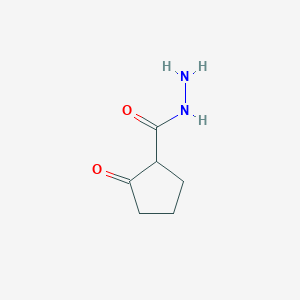

![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)
